molecular formula C7H7F3N2 B8482623 6-Methyl-3-(trifluoromethyl)pyridin-2-amine

6-Methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B8482623
M. Wt: 176.14 g/mol
InChI Key: YBHHFIQTYPABMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-(trifluoromethyl)pyridin-2-amine: is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The compound is of interest in various fields, including agrochemicals, pharmaceuticals, and materials science, due to its unique properties imparted by the trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of a suitable precursor, such as 2-chloro-5-methylpyridine, followed by amination. This process can be carried out under liquid-phase conditions using reagents like trichloromethylpyridine and subsequent vapor-phase fluorination .

Industrial Production Methods: Industrial production of this compound often relies on scalable methods that ensure high yield and purity. The process may involve the use of specialized fluorinating agents and controlled reaction conditions to achieve the desired trifluoromethylation. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, 6-Methyl-3-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: The compound is studied for its potential biological activities. It can be used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators .

Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs with improved pharmacokinetic properties due to the presence of the trifluoromethyl group .

Industry: The compound finds applications in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties enhance the efficacy and stability of these products .

Mechanism of Action

The mechanism of action of 6-Methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

  • 2-Amino-3-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 2-Amino-6-methylpyridine

Comparison: Compared to similar compounds, 6-Methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it more suitable for certain applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

6-methyl-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2/c1-4-2-3-5(6(11)12-4)7(8,9)10/h2-3H,1H3,(H2,11,12)

InChI Key

YBHHFIQTYPABMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-Methoxybenzyl)-6-methyl-3-(trifluoromethyl)pyridin-2-amine (100 mg, 338 μmol, Eq: 1.00) in trifluoroacetic acid (2 ml) was heated under reflux for 30 min. The mixture was concentrated. The crude product (120 mg, pink solid) was used in the next step without further purification. MS: m/z=218.2 (M+H+)
Name
N-(4-Methoxybenzyl)-6-methyl-3-(trifluoromethyl)pyridin-2-amine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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